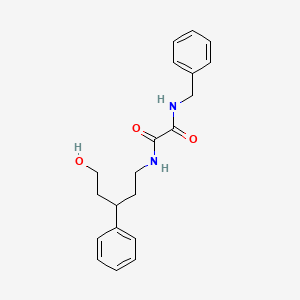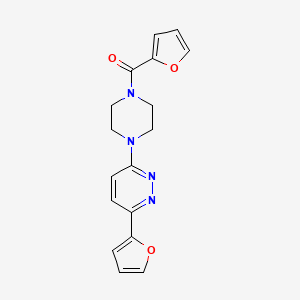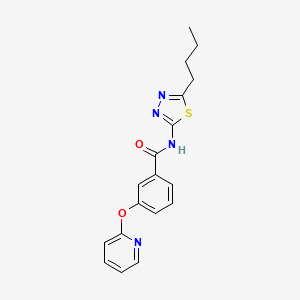
N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide is a novel compound that has gained significant attention in the scientific research community. This compound is a derivative of oxalamide, which is known for its diverse biological activities. This compound has shown promising results in various scientific research applications, including cancer treatment, neuroprotection, and antimicrobial activity.
Wirkmechanismus
The mechanism of action of N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide is not fully understood. However, it is believed that this compound exerts its biological activity by interacting with various cellular targets, including enzymes and receptors. In cancer treatment, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In neuroprotection, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. In cancer treatment, this compound has been shown to induce apoptosis and inhibit cell proliferation. In neuroprotection, this compound has been shown to reduce oxidative stress and neuroinflammation. Additionally, this compound has demonstrated antimicrobial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide has various advantages and limitations for lab experiments. One advantage is that this compound has demonstrated promising results in various scientific research applications. Additionally, this compound is relatively easy to synthesize and is commercially available. However, one limitation is that the mechanism of action of this compound is not fully understood, which may hinder further research on this compound.
Zukünftige Richtungen
There are many future directions for the research on N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide. One direction is to further investigate the mechanism of action of this compound. Additionally, future research could focus on optimizing the synthesis method of this compound to improve its yield and purity. Furthermore, research could investigate the potential of this compound as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Synthesemethoden
The synthesis of N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide involves the reaction of 5-hydroxy-3-phenylpentanoic acid with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-benzyl-1,2-diaminoethane to form the desired product. The reaction scheme is shown below:
Wissenschaftliche Forschungsanwendungen
N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide has shown promising results in various scientific research applications. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and reduce neuroinflammation. Additionally, this compound has demonstrated antimicrobial activity against various bacterial strains.
Eigenschaften
IUPAC Name |
N'-benzyl-N-(5-hydroxy-3-phenylpentyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c23-14-12-18(17-9-5-2-6-10-17)11-13-21-19(24)20(25)22-15-16-7-3-1-4-8-16/h1-10,18,23H,11-15H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMYKZBFIWPPRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)NCCC(CCO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide](/img/structure/B2983949.png)
![N-(Cyanomethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2983951.png)


![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B2983954.png)

![1-Methyl-2-[4-(methylsulfanyl)styryl]pyridinium iodide](/img/structure/B2983958.png)
![[(2R)-5-Oxo-2-pyrrolidinyl]acetic acid](/img/structure/B2983959.png)

![4-{3-hydroxy-2-oxo-4-(phenylsulfonyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}benzamide](/img/structure/B2983963.png)

![4-methoxy-N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide](/img/structure/B2983968.png)
![N-(2,6-dimethylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2983969.png)
![(E)-3-hydroxy-16-(4-methoxybenzylidene)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2983970.png)